molecular formula C6H2O3S B1295826 Thieno[2,3-c]furan-4,6-dione CAS No. 6007-83-6

Thieno[2,3-c]furan-4,6-dione

Cat. No. B1295826
CAS RN: 6007-83-6
M. Wt: 154.15 g/mol
InChI Key: FIDKFEIEZJGDBE-UHFFFAOYSA-N
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Description

Thieno[2,3-c]furan-4,6-dione is a cyclic organic compound that has gained attention due to its unique physical and chemical properties. It contains a total of 12 atoms; 2 Hydrogen atoms, 6 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 13 bonds; 11 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 2 esters (aromatic), 1 anhydride (-thio), and 1 Thiophene .


Synthesis Analysis

Thieno[2,3-c]furan-4,6-dione has been synthesized in various studies. For instance, it was used to construct conjugated polymers for application in fullerene and non-fullerene based organic solar cells (OSCs) . In another study, a series of conjugated D–π–A copolymers were successfully synthesized by direct CH–CH arylation polymerization of thieno[2,3-c]furan-4,6-dione .


Molecular Structure Analysis

The molecular structure of Thieno[2,3-c]furan-4,6-dione is characterized by a planar structure with strong S···O noncovalent interactions . The molecule contains a TPD core unit that can be modified with any functional group other than common alkyl chains to impart new functionalities .


Chemical Reactions Analysis

Thieno[2,3-c]furan-4,6-dione has been involved in various chemical reactions. For example, it was used in the synthesis of new donor–acceptor–donor (D–A–D) type conjugated monomers . It was also used in the formation of carbon–carbon bonds without the use of organometallic nucleophiles .


Physical And Chemical Properties Analysis

Thieno[2,3-c]furan-4,6-dione exhibits unique physical and chemical properties. It has a boiling point of 420.1±45.0 °C and a density of 2.507±0.06 g/cm3 . The synthesized homopolymers showed band gaps in the range of 2.13–2.08 eV .

Scientific Research Applications

Organic π-Conjugated Materials

  • Field : Chemistry
  • Application : Thieno[3,4-c]pyrrole-4,6-dione (TPD) is used in the synthesis of new donor–acceptor–donor (D–A–D) type conjugated monomers and their corresponding polymers .
  • Method : The TPD acceptor unit is modified with a new side chain, fluorene (Fl), to investigate the side chain effect . Four series of D–A–D monomers, each containing a TPD core unit with a different side chain, are compared and discussed .
  • Results : It was discovered that the TPD acceptor unit can be modified with any functional group other than common alkyl chains to impart new functionalities by maintaining their superior optoelectronic properties .

Organic Photovoltaic Cells

  • Field : Energy & Environmental Science
  • Application : Thieno[3,4-c]pyrrole-4,6-dione (TPD) is used in the development of better photovoltaic polymers .
  • Method : An ε-branched alkyl side chain on the TPD unit was coupled with 6-alkyl-thieno[3,2-b]thiophene (tt) π-bridge molecules .
  • Results : PT-ttTPD-based OPVs exhibited a highest power conversion efficiency (PCE) of 9.21% .

Thin Film Transistors

  • Field : Electronics
  • Application : Thieno[3,4-c]pyrrole-4,6-dione (TPD) is used in the development of thin film transistors .
  • Method : The thin film transistor for P1 was prepared by the eutectic-melt-assisted nanoimprinting method .
  • Results : The thin film transistor achieved an electron mobility of 2.11 × 10 −3 cm 2 s −1 V −1 .

Corrosion Inhibitors

  • Field : Industrial Chemistry
  • Application : Thiophene derivatives, including Thieno[2,3-c]furan-4,6-dione, are utilized as corrosion inhibitors .
  • Method : These molecules are typically applied to the surface of metals to prevent oxidation .
  • Results : The application of these inhibitors can significantly reduce the rate of corrosion, extending the lifespan of the metal .

Biological Activities

  • Field : Pharmacology
  • Application : Thienothiophene derivatives possess diverse biological activities, such as antitumor, antiviral, and antibiotic properties .
  • Method : These compounds are typically synthesized in a lab and then tested in vitro or in vivo for their biological activity .
  • Results : Some of these derivatives have shown promising results in preliminary tests, but further research is needed to confirm their effectiveness .

Organic Electronics

  • Field : Electronics
  • Application : Thieno[2,3-c]furan-4,6-dione is used in the development of organic electronics .
  • Method : The compound is incorporated into the structure of semiconducting polymers, which are then used in the fabrication of devices such as organic field-effect transistors .
  • Results : The introduction of Thieno[2,3-c]furan-4,6-dione into these polymers can improve their optoelectronic properties and enhance field-effect mobilities .

Electrochromic Properties

  • Field : Material Science
  • Application : Thieno[3,4-c]pyrrole-4,6-dione (TPD) is used in the synthesis of new donor–acceptor–donor (D–A–D) type conjugated monomers and their corresponding polymers .
  • Method : The TPD acceptor unit is modified with a new side chain, fluorene (Fl), to investigate the side chain effect . Four series of D–A–D monomers, each containing a TPD core unit with a different side chain, are compared and discussed .
  • Results : It was discovered that the TPD acceptor unit can be modified with any functional group other than common alkyl chains to impart new functionalities by maintaining their superior optoelectronic properties .

Organic Semiconductors

  • Field : Electronics
  • Application : Thieno[3,2-b]pyrrole (TP) donor and a furan-flanked diketopyrrolopyrrole (DPP) electron acceptor, which yielded an asymmetric poly (methylthienopyrrolo)furanyl)diketopyrrolopyrrol) P (FDPP-TP) organic semiconducting polymer .
  • Method : The introduction of a furan spacer improved thermally induced crystallinity and molecular packing .
  • Results : The tested OFET devices gave maximum hole mobility of 0.42 cm 2 V −1 s −1 with threshold voltages around 0 V for bottom-gate bottom-contact device configuration .

Optoelectronic Properties

  • Field : Electronics
  • Application : Thieno[3,4-c]pyrrole-4,6-dione-based conjugated polymers are used in organic semiconductors .
  • Method : The structural alteration of semiconducting polymer backbones can improve the optoelectronic properties .
  • Results : These polymers have great potential applications in OSCs toward large-area devices .

Future Directions

Thieno[2,3-c]furan-4,6-dione has great potential applications in organic solar cells towards large-area devices . Future research could focus on improving the performance, cost-effectiveness, and stability of these cells .

properties

IUPAC Name

thieno[2,3-c]furan-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2O3S/c7-5-3-1-2-10-4(3)6(8)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDKFEIEZJGDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278780
Record name thieno[2,3-c]furan-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-c]furan-4,6-dione

CAS RN

6007-83-6
Record name 6007-83-6
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Record name thieno[2,3-c]furan-4,6-dione
Source EPA DSSTox
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Record name 2,3-Thiophenedicarboxylic Anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Shi, S Sun, Y Hu, T Gao, Y Peng, M Wu, H Guo… - Tetrahedron …, 2015 - Elsevier
A formal [3+2] annulation reaction of 1,4-dithiane-2,5-diol and N-substituted imides through one-pot metal-free strategy has been developed. This method could furnish 2,3-thienoimides …
Number of citations: 13 www.sciencedirect.com
TL Gilchrist - thieme-connect.com
This section covers methods for the generation of species that are formally obtained by the removal of two hydrogen atoms from an aromatic or a heteroaromatic ring system. All known …
Number of citations: 0 www.thieme-connect.com
LL Farah - 2018 - teses.usp.br
O propósito deste trabalho é avaliar as características e classificação de compostos orgânicos, presentes em frações de petróleo, em saturados, aromáticos, resinas e asfaltenos (SARA…
Number of citations: 2 www.teses.usp.br

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